molecular formula C7H16Cl2N2O B2689457 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride CAS No. 2287248-36-4

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride

Cat. No.: B2689457
CAS No.: 2287248-36-4
M. Wt: 215.12
InChI Key: CZGUPVQDHANBSC-QYCVXMPOSA-N
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Description

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the 3-position of the piperazine ring and an ethanone group attached to the nitrogen atom. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

The synthesis of 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an aldehyde, an amine, and a carboxylic acid . Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-[(3R)-3-methylpiperazin-1-yl]ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-6-5-9(7(2)10)4-3-8-6;;/h6,8H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGUPVQDHANBSC-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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